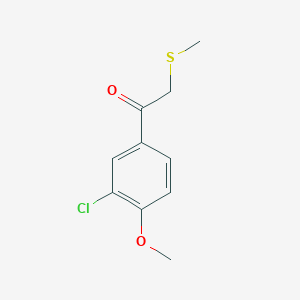![molecular formula C14H8F4O B13647866 3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)
3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Another method involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group .
Analyse Des Réactions Chimiques
3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethyl and fluoro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong oxidizing or reducing agents for oxidation and reduction reactions
Applications De Recherche Scientifique
3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes. This property is particularly valuable in drug design, where it can enhance the bioavailability of therapeutic agents .
Comparaison Avec Des Composés Similaires
3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can be compared with other similar compounds such as:
Trifluoromethylbenzene: This compound also contains a trifluoromethyl group but lacks the aldehyde functionality.
Fluorobenzaldehyde: This compound contains a fluoro group and an aldehyde group but lacks the trifluoromethyl group.
Trifluoromethylphenylcarbaldehyde: This compound contains both trifluoromethyl and aldehyde groups but lacks the additional fluoro group on the biphenyl structure. The presence of both trifluoromethyl and fluoro groups in 3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde makes it unique, providing a combination of properties that can be fine-tuned for specific applications
Propriétés
Formule moléculaire |
C14H8F4O |
|---|---|
Poids moléculaire |
268.21 g/mol |
Nom IUPAC |
4-(3-fluorophenyl)-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H8F4O/c15-11-3-1-2-10(7-11)12-5-4-9(8-19)6-13(12)14(16,17)18/h1-8H |
Clé InChI |
DZGBYTDLVVBJHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


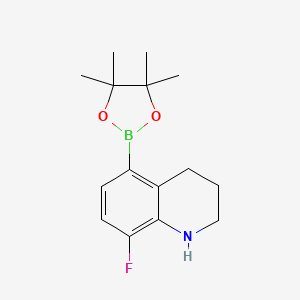

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B13647796.png)
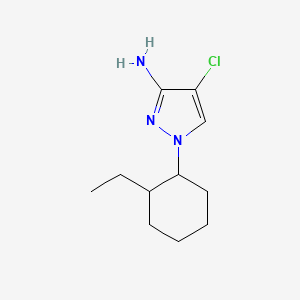
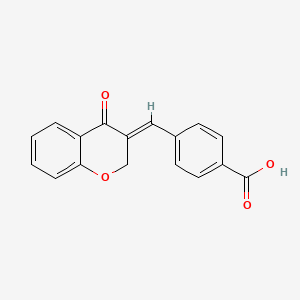
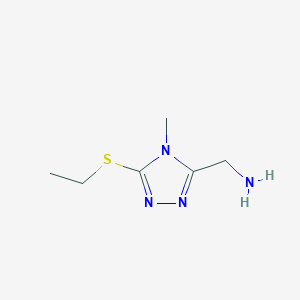
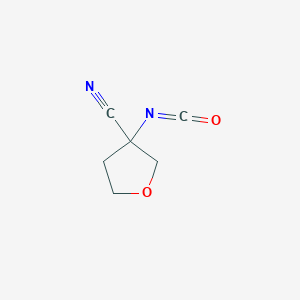
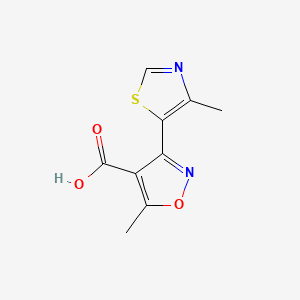
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
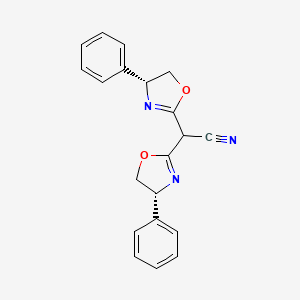
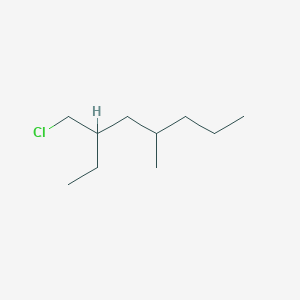
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
